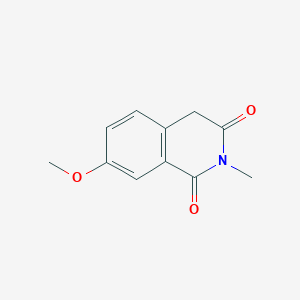

1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-

Description

Significance of the Isoquinoline-1,3(2H,4H)-dione Core in Chemical Biology and Medicinal Chemistry

The structural framework of isoquinoline-1,3(2H,4H)-dione is a cornerstone in the synthesis of numerous biologically active molecules. nih.gov Its derivatives have been investigated for a wide spectrum of therapeutic applications, including their potential as antitumor, antibacterial, antimalarial, anti-inflammatory, and antiviral agents. The rigid, bicyclic nature of the core provides a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with enzyme active sites and receptors. This makes the isoquinolinedione scaffold a valuable template for the rational design of novel therapeutic agents.

Overview of Research Trajectories for Isoquinolinedione Derivatives, including 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-

Research into isoquinolinedione derivatives has followed several key trajectories. A significant area of focus has been the development of anticancer agents. For instance, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, making them attractive candidates for cancer therapy. Another important avenue of investigation is their use as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a validated target in oncology.

Specifically, 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- is often highlighted as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value, particularly in the realm of anti-tumor drug development. Its unique substitution pattern, featuring a methoxy (B1213986) group at the 7-position and a methyl group on the nitrogen atom, influences its chemical reactivity and biological activity. Beyond medicine, this compound and its analogues are also being explored in materials science for the development of materials with specialized photoelectric properties.

Historical Context of Isoquinolinedione Derivatives in Targeted Investigations

The synthesis of the core structure of isoquinolinedione, also known as homophthalimide, has been a subject of interest in organic chemistry for over a century. Early methods often involved the condensation of homophthalic acid or its anhydride (B1165640) with ammonia (B1221849) or primary amines. Over the years, synthetic methodologies have evolved to become more efficient and versatile, allowing for the introduction of a wide array of substituents on both the aromatic and heterocyclic rings. This has enabled chemists to systematically explore the structure-activity relationships of isoquinolinedione derivatives, leading to the identification of compounds with optimized biological activities. The development of modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and radical cascade reactions, has further expanded the chemical space accessible to researchers, paving the way for the discovery of novel isoquinolinedione-based compounds with tailored properties. nih.gov

Chemical and Physical Properties of 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-

While detailed experimental data from primary research literature is limited for this specific compound, its fundamental properties are well-established.

| Property | Value |

| CAS Number | 76746-95-7 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Synonyms | 7-Methoxy-2-methyl-4H-isoquinoline-1,3-dione, 4-methoxy-N-methylhomophthalimide |

The presence of the methoxy group at the 7-position and the N-methyl group are key structural features that influence the molecule's electronic properties, solubility, and metabolic stability, making it a valuable building block in synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methyl-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-10(13)5-7-3-4-8(15-2)6-9(7)11(12)14/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGMNNLXBUDHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C(C1=O)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243646 | |

| Record name | 7-Methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76746-95-7 | |

| Record name | 7-Methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76746-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,3 2h,4h Isoquinolinediones

Classical and Contemporary Approaches to the Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives

The construction of the isoquinoline-1,3(2H,4H)-dione core, including the 7-methoxy-2-methyl substituted variant, can be achieved through several modern synthetic strategies. These methods offer efficient ways to build the heterocyclic system.

Cascade Reactions for Isoquinoline-1,3(2H,4H)-dione Scaffold Construction

A prominent method for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives involves a cascade reaction of N-alkyl-N-methacryloyl benzamides with aryl aldehydes. rsc.orgnih.gov This approach is valued for its ability to rapidly generate molecular complexity under mild conditions, often without the need for metal catalysts. rsc.org

The reaction mechanism proceeds through an oxidative cross-coupling of the activated alkene of the N-methacryloyl benzamide (B126) with the aldehyde. This is followed by a radical addition to the aromatic ring, leading to the cyclized isoquinolinedione product. rsc.org For the specific synthesis of 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione, the logical precursors for this reaction would be N-(4-methoxybenzoyl)-N-methylmethacrylamide and a simple aldehyde like formaldehyde (B43269) or a synthetic equivalent.

Radical Cyclization Strategies in Isoquinolinedione Synthesis

Radical cyclization is a key component of the cascade reactions mentioned above and represents a powerful strategy for the formation of the isoquinolinedione ring system. The process involves the intramolecular cyclization of a radical intermediate onto the aromatic ring of the benzamide moiety. nih.gov

In the context of synthesizing 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione from an N-(4-methoxybenzoyl)-N-methylmethacrylamide precursor, the cascade is initiated to form a radical which then undergoes an ortho-cyclization onto the methoxy-substituted benzene (B151609) ring to yield the final heterocyclic product. nih.gov These radical-mediated cascades are advantageous as they can be initiated with various radical precursors, offering a versatile entry to highly functionalized isoquinolinedione derivatives. nih.gov

Electrochemical Approaches to Isoquinolinedione Derivatives

While specific examples for the electrochemical synthesis of 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- are not prominently detailed in the reviewed literature, electrochemical methods, in general, offer a green and efficient alternative to traditional chemical synthesis. These methods can be used to induce the radical reactions necessary for the cyclization cascade, often under milder conditions and with higher selectivity, avoiding the need for chemical oxidants. The application of electrochemistry to initiate the radical cyclization of N-methacryloyl benzamides represents a promising area for further research in the synthesis of this class of compounds.

Functionalization and Derivatization at Specific Positions

Once the 1,3(2H,4H)-isoquinolinedione core is constructed, further modifications can be made to alter its properties. A key position for functionalization is the C4 position.

Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

A versatile method for introducing a variety of functional groups at the C4 position is through the photochemical reactions of a 4-diazo intermediate. nih.gov The synthesis of the precursor, 4-diazo-7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione, is a prerequisite for this functionalization pathway. These diazo compounds are valuable reagents that, upon photochemical activation, can undergo a range of transformations. nih.gov

A significant application of 4-diazoisoquinoline-1,3(2H,4H)-diones is their participation in photochemical O–H insertion reactions. nih.gov When 4-diazo-7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione is irradiated with blue LEDs in the presence of an alcohol, it readily forms a C4-alkoxy derivative. nih.gov

This reaction is particularly effective with fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), providing a means to introduce fluorinated moieties into the molecule. nih.gov Research has shown that the presence of an electron-donating substituent at the 7-position, such as the methoxy (B1213986) group in the target compound, can slightly diminish the reaction yield compared to unsubstituted analogues and may necessitate longer reaction times to achieve a serviceable yield. nih.gov The reaction proceeds under mild photochemical conditions and avoids the need for transition metal catalysts. nih.gov

Detailed findings from the photochemical O-H insertion reactions of 4-diazo-7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione with various alcohols are presented in the table below. The reactions were typically carried out by irradiating a solution of the diazo compound in the respective alcohol with blue LEDs. nih.gov

| Alcohol Reagent | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-7-methoxy-2-methyl-2,4-dihydro-1H-isoquinoline-1,3-dione | 4.5 | 55 |

| Methanol | 4,7-Dimethoxy-2-methyl-2,4-dihydro-1H-isoquinoline-1,3-dione | 1.5 | 63 |

| Ethanol | 4-Ethoxy-7-methoxy-2-methyl-2,4-dihydro-1H-isoquinoline-1,3-dione | 1.5 | 65 |

| 2,2,2-Trifluoroethanol | 7-Methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-2,4-dihydro-1H-isoquinoline-1,3-dione | 1.5 | 49 |

S–H Insertion Reactions

S–H insertion reactions represent a valuable method for the functionalization of the isoquinolinedione core. These reactions typically involve the use of a diazo-substituted isoquinolinedione derivative, which, upon activation, can insert into the S–H bond of a thiol.

Photochemical methods have proven effective for these transformations. For instance, 4-diazoisoquinoline-1,3(2H,4H)-diones react efficiently under blue LED irradiation (455 nm) with various thiols to yield the corresponding S-H insertion products. nih.gov The reaction is generally carried out by dissolving the diazo compound in the thiol, which acts as both reactant and solvent, and irradiating the mixture for a period of 1.5 to 20 hours, depending on the substrate. nih.gov This method is notable for its mild conditions and good yields.

A study on the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones demonstrated the successful insertion into the S-H bond of thiols. nih.gov The general procedure involves dissolving the 4-diazoisoquinoline-1,3(2H,4H)-dione in the respective thiol and irradiating with blue LEDs. nih.gov This approach provides a direct route to thioether-functionalized isoquinolinediones.

C–H Insertion Reactions

C–H insertion reactions offer a powerful tool for the direct functionalization of carbon-hydrogen bonds, enabling the formation of C-C bonds under relatively mild conditions. In the context of isoquinolinedione chemistry, rhodium(II) carbene-mediated intramolecular C–H insertion reactions have been widely applied in organic synthesis. pku.edu.cn

Photochemical approaches have also been extended to C–H insertion reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones. These reactions, however, often require longer reaction times compared to their O–H and S–H counterparts. For example, the reaction of 4-diazo-2-methylisoquinoline-1,3(2H,4H)-dione with arenes under blue LED irradiation requires 24 hours to proceed. nih.gov The general procedure involves dissolving the diazo compound in the arene and irradiating the solution. nih.gov

It has been observed that in freely rotating chain systems, 1,5 C–H insertion is typically favored due to the formation of a stable six-membered transition state. pku.edu.cn However, steric and electronic factors can influence the regioselectivity of the insertion. pku.edu.cn The development of conditions that favor C-H insertion provides a valuable strategy for the synthesis of complex isoquinolinedione derivatives.

Halogenation and Substituent Effects on Isoquinolinedione Derivatives

The introduction of halogen substituents onto the isoquinolinedione framework can significantly influence the molecule's physicochemical and biological properties. Halogenation can alter the electron density of the aromatic ring, affecting its reactivity and potential for further functionalization.

The effect of halogenated solvents on the fluorescence properties of 9-aryl-substituted isoquinolinium derivatives has been studied, revealing that the type and number of halogen substituents, as well as the solvent's dielectric constant, have a distinct impact on the emission quantum yield. nih.govresearchgate.net This effect is attributed to attractive halogen–π interactions that solvate the charge shift state and impede the torsional relaxation of the excited state. nih.govresearchgate.net

Moreover, the electronic effects of substituents on halogen bonds in complexes between aromatic donors and acceptors have been investigated. jyu.firsc.org These studies demonstrate that increasing the electron density of the halogen bond acceptor stabilizes the bond, while electron-deficient systems show reduced stability. jyu.fi Such findings are crucial for understanding and predicting the behavior of halogenated isoquinolinedione derivatives in various chemical and biological systems.

Introduction of Alkyl and Methoxy Substituents, exemplified by 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-

The synthesis of 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-, involves the introduction of both a methoxy group at the 7-position and a methyl group at the 2-position of the isoquinolinedione core. The presence of these substituents significantly modifies the properties of the parent compound. The methoxy group, an electron-donating group, increases the electron density of the aromatic ring, while the methyl group on the nitrogen atom can influence the compound's solubility and steric profile.

The synthesis of this specific derivative can be achieved through various organic reaction pathways. A common approach involves starting with appropriately substituted benzene derivatives and nitrogen-containing heterocyclic precursors. The reaction conditions, including the choice of base, are crucial for successful cyclization and nucleophilic substitution reactions. The chemical properties of 7-methoxy-2-methyl-4H-isoquinoline-1,3-dione are influenced by the interplay of the methoxy, methyl, and diketone groups, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.

Below is a data table summarizing the key identifiers for this compound:

Palladium-Catalyzed Reactions for Isoquinolinedione Framework Modification

Palladium-catalyzed reactions have emerged as a versatile and powerful tool for the synthesis and modification of isoquinoline (B145761) and isoquinolinedione frameworks. nih.govrsc.org These methods offer high efficiency and regioselectivity in the formation of C-C and C-N bonds.

One notable application is the palladium-catalyzed α-arylation of ketones, which provides a convergent approach to a variety of substituted isoquinolines. nih.gov This methodology involves the coupling of an enolate with an ortho-functionalized aryl halide, followed by cyclization to form the isoquinoline ring system. rsc.org This route is advantageous as it tolerates a wide range of substituents and allows for the regioselective combination of readily available precursors. nih.gov

Furthermore, palladium-catalyzed C-H activation/annulation reactions have been developed for the synthesis of isoquinolinones. mdpi.com This atom-economical approach allows for the direct functionalization of C-H bonds, leading to the rapid construction of the heterocyclic core from simple starting materials. mdpi.com For instance, the reaction of N-methoxybenzamides with 2,3-allenoic acid esters, catalyzed by palladium, affords various substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com

The aminocarbonylation of 1-iodoisoquinoline (B10073), catalyzed by palladium, is another effective method for introducing carboxamide functionalities at the 1-position of the isoquinoline ring. mdpi.com This reaction proceeds under mild conditions with a variety of amines, demonstrating the broad applicability of palladium catalysis in modifying the isoquinoline scaffold. mdpi.com

Green Chemistry Approaches in Isoquinolinedione Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pharmaceuticals and their intermediates. rsc.orgjocpr.comijierm.co.in Green chemistry principles, such as the use of benign solvents, atom-economical reactions, and energy-efficient processes, are increasingly being integrated into the synthesis of isoquinolinediones. researchgate.net

Traditional synthetic routes to isoquinolines often rely on harsh conditions, toxic solvents, and expensive transition-metal catalysts, raising environmental and economic concerns. researchgate.net To address these issues, researchers are exploring greener alternatives. For instance, microwave-assisted synthesis has been shown to provide fast, safe, and simple reaction conditions for the preparation of quinolines and isoquinolines. researchgate.net

The use of biomass-derived solvents is another key aspect of green chemistry. jocpr.com Studies have shown that solvents like γ-valerolactone (GVL), ethyl levulinate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can serve as viable alternatives to traditional, more hazardous solvents like DMF in palladium-catalyzed reactions for isoquinoline synthesis. mdpi.com For example, the aminocarbonylation of 1-iodoisoquinoline has been successfully carried out in these green solvents with comparable reactivity to that observed in DMF. mdpi.com

Furthermore, electrochemical methods offer a metal-free and oxidant-free approach for the synthesis of functionalized isoquinolinediones. An electrochemical continuous-flow system has been developed for the sulfonylation of alkenes with sulfonylhydrazides, providing a green and efficient route to 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net These advancements highlight the growing importance of sustainable practices in the synthesis of valuable heterocyclic compounds. researchgate.net

Exploration of Structure Activity Relationships Sar and Design Principles

Impact of Substituent Variation on Chemical Reactivity and Yields

The reactivity of the isoquinolinedione core is significantly influenced by the nature and position of its substituents. The electronic properties of groups on the aromatic ring and the steric and electronic nature of the substituent on the nitrogen atom can dictate the outcomes of chemical transformations.

The electronic nature of substituents on the benzene (B151609) ring of the isoquinolinedione system plays a pivotal role in its chemical reactivity and the yields of synthetic reactions. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com

Electron-Donating Groups (EDGs): The 7-methoxy group in 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- is a moderate electron-donating group. EDGs, such as methoxy (B1213986) (-OCH₃), alcohol (-OH), and amine (-NH₂) groups, increase the electron density of the aromatic ring. studypug.com This enhanced electron density, or nucleophilicity, makes the ring more susceptible to electrophilic aromatic substitution reactions. youtube.com Conversely, it can decrease the reactivity of the carbonyl groups toward nucleophilic attack by making the electrophilic centers less electron-poor. In synthetic procedures, the presence of an EDG can stabilize carbocation intermediates, potentially increasing reaction rates and influencing regioselectivity.

Electron-Withdrawing Groups (EWGs): In contrast, EWGs such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) groups decrease the electron density of the aromatic ring. studypug.com This reduction in electron density deactivates the ring towards electrophilic attack but increases the electrophilicity of the carbonyl carbons, making them more prone to nucleophilic attack. studypug.com Diels-Alder reactions involving 2(1H)-pyridones with an electron-withdrawing group at the 4-position have been successfully used to synthesize isoquinoline (B145761) derivatives. nih.gov The presence of an EWG can significantly alter reaction pathways and improve yields in specific transformations where nucleophilic addition to the heterocyclic system is the key step.

The table below summarizes the general effects of these groups on the reactivity of an aromatic system.

| Group Type | Examples | Effect on Aromatic Ring | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Electron-Donating (EDG) | -OCH₃, -OH, -NH₂, -Alkyl | Increases electron density (activates) | Increases | Decreases |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -COOH, -C(O)R | Decreases electron density (deactivates) | Decreases | Increases |

The substitution at the nitrogen atom of the isoquinolinedione ring is another critical factor influencing chemical reactions. The 2-methyl group in the title compound is an example of N-alkylation.

Compared to an unsubstituted N-H imide, an N-alkyl group introduces both electronic and steric effects. The methyl group is weakly electron-donating, which can slightly modulate the reactivity of the adjacent carbonyl groups. studypug.com More significantly, the presence of the alkyl group can introduce steric hindrance, which may direct the regioselectivity of reactions involving the isoquinolinedione core. For instance, in reactions where a reagent might approach the nitrogen or adjacent carbonyls, the bulk of the N-alkyl group can influence the trajectory of attack.

Studies on similar heterocyclic systems, like indazoles, have shown that N-alkylation can be a complex process, with the reaction conditions and the nature of the alkylating agent affecting the ratio of regioisomers formed. beilstein-journals.org While the N-methyl group in 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione is already in place, its presence is a key feature that would have directed the synthesis and will influence any further modifications of the molecule. For example, catalyst-free, three-component reactions involving N-alkyl nitrones have been developed to construct N-aryl isoxazolidines, demonstrating how N-alkyl groups can direct complex reaction outcomes. rsc.org

Biological Activities and Mechanistic Investigations of 1,3 2h,4h Isoquinolinediones

Anticancer Activity and Cellular Pathway Modulation

Effects on Tumor Cell Growth and Cell Cycle Progression

No specific data is available on the effects of 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- on tumor cell growth or its influence on cell cycle progression.

Interactions with Specific Cell Lines (e.g., K562, MCF-7)

There is no available research detailing the specific interactions of 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- with the K562 or MCF-7 cell lines.

Other Investigated Biological Activities

Anti-inflammatory Properties

The anti-inflammatory properties of 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- have not been reported in the available scientific literature.

WNT Pathway Modulation

There is no information available regarding the modulation of the WNT pathway by 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-.

Tyrosinase Inhibition

The potential for 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- to act as a tyrosinase inhibitor has not been documented.

Nitric Oxide (NO) Donor Activity

There is no evidence to suggest that 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- possesses nitric oxide donor activity based on currently available information.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques in Structural Elucidation and Interaction Studies

The definitive identification and characterization of "1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-" and its derivatives rely on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecule's atomic connectivity, electronic environment, and molecular composition, which are crucial for confirming its structure and studying its interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 7-methoxy-2-methyl-isoquinolinedione. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC) experiments, chemists can piece together the molecular framework. ipb.ptethernet.edu.et

In the ¹H NMR spectrum, specific proton signals are expected to appear in distinct regions. For instance, the aromatic protons on the isoquinoline (B145761) core would produce signals in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would reveal their substitution pattern. The protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet around δ 3.8-4.0 ppm, while the N-methyl (-NCH₃) protons would also present as a singlet, but slightly more upfield. The methylene (B1212753) (-CH₂-) protons at the 4-position would likely appear as a singlet in the range of δ 3.5-4.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The two carbonyl carbons (C1 and C3) of the dione (B5365651) ring would be the most downfield signals, typically exceeding δ 160 ppm. Aromatic carbons would resonate between δ 110 and 160 ppm, with the carbon attached to the methoxy group showing a characteristic shift. The methoxy and N-methyl carbons would appear as sharp signals in the upfield region of the spectrum. rsc.org

Interactive Table: Predicted NMR Data for 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-

| Atom Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 | Shifts and multiplicity depend on substitution. |

| Methylene (C4-H₂) | 3.5 - 4.5 | ~40-50 | Expected to be a singlet. |

| N-Methyl (N-CH₃) | 3.0 - 3.5 | ~25-35 | Sharp singlet. |

| Methoxy (O-CH₃) | 3.8 - 4.0 | ~55-60 | Sharp singlet. |

| Aromatic C-O | N/A | 155 - 165 | Quaternary carbon attached to methoxy group. |

| Carbonyl (C=O) | N/A | 160 - 175 | Two distinct signals for C1 and C3. |

Advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish long-range correlations between protons and carbons, confirming the connectivity between the methyl and methoxy groups and the isoquinolinedione skeleton. ipb.pt

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying molecules with unpaired electrons, such as free radicals. nih.gov While 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- is not a radical itself, ESR spectroscopy can be employed to investigate its potential involvement in redox processes. For example, if the compound undergoes one-electron oxidation or reduction, it would form a radical ion that could be detected by ESR.

In such studies, the isoquinolinedione derivative would be subjected to chemical or electrochemical oxidation/reduction, and the resulting species would be analyzed. The ESR spectrum would provide information about the electronic structure of the generated radical, including the delocalization of the unpaired electron over the aromatic system. sciencepublishinggroup.com

Furthermore, in biological systems, ESR can be used in conjunction with "spin traps" to detect short-lived radical intermediates. If the isoquinolinedione structure were involved in reactions that produce reactive oxygen species (ROS), spin trapping experiments could indirectly implicate the compound by detecting and identifying the specific ROS adducts formed. nih.gov

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing direct information about a molecule's weight and elemental composition. researchgate.net For a compound like 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-, Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is particularly valuable.

This technique allows for the precise determination of the molecular mass with very high accuracy, typically to within a few parts per million. The molecular formula of the target compound is C₁₁H₁₁NO₃. hsppharma.com Its calculated exact mass (monoisotopic mass) is 205.0739 g/mol . An ESI-HRMS experiment would aim to detect the protonated molecule [M+H]⁺ at an m/z of 206.0812. The high resolution of the instrument allows this measured value to be confidently matched to the theoretical value, thereby confirming the elemental composition and distinguishing it from other potential structures with the same nominal mass. rsc.org

Computational Chemistry and Molecular Modeling for Isoquinolinedione Derivatives

Computational methods serve as a powerful complement to experimental techniques, offering deep insights into the electronic properties, reactivity, and potential biological interactions of isoquinolinedione derivatives.

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), can be used to model the electronic structure of 7-methoxy-2-methyl-isoquinolinedione. These theoretical studies provide valuable information on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. researchgate.netresearchgate.net

The analysis of the HOMO and LUMO energy levels helps to predict the molecule's reactivity in chemical reactions, such as its behavior in cycloadditions or its susceptibility to nucleophilic or electrophilic attack. mdpi.com For example, the location of the LUMO can indicate the most likely sites for nucleophilic attack on the isoquinolinedione core. The calculated electron density on different atoms can explain the regioselectivity observed in reactions like acylation. researchgate.net These computational insights can guide the design of new synthetic routes and help rationalize experimental observations. mdpi.com

Molecular modeling techniques, such as molecular docking, are instrumental in studying how isoquinolinedione derivatives might interact with biological targets like enzymes or receptors. This process involves computationally placing the 3D structure of the ligand (the isoquinolinedione derivative) into the binding site of a protein.

A scoring function is then used to estimate the binding affinity and predict the most likely binding pose. These models can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and specific amino acid residues in the protein's active site. This information is critical in structure-based drug design, providing a rational basis for modifying the isoquinolinedione structure to enhance its binding potency and selectivity for a particular biological target.

Pharmacophore Modeling

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. For the 1,3(2H,4H)-Isoquinolinedione scaffold, to which 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione belongs, pharmacophore models have been instrumental in elucidating structure-activity relationships (SAR) for various therapeutic targets, including enzymes like Poly(ADP-ribose) polymerase (PARP) and cyclin-dependent kinases (CDK). plos.orgnih.govnih.gov

A representative pharmacophore model for this class of compounds, particularly as inhibitors of PARP-1, typically comprises a combination of key chemical features. nih.govfigshare.com These models are developed by analyzing the common structural motifs and interaction patterns of a series of active compounds. frontiersin.org The essential features often include hydrogen bond acceptors, aromatic rings, and hydrophobic centers, which correspond to specific functional groups on the 1,3(2H,4H)-Isoquinolinedione core structure. nih.goveurekaselect.com

The core pharmacophoric features for the isoquinolinedione scaffold generally consist of:

Two Hydrogen Bond Acceptors (HBA): These features are critically mapped to the two carbonyl oxygen atoms of the dione moiety in the isoquinoline ring system. These oxygens can form crucial hydrogen bonds with amino acid residues in the active site of target proteins, such as Glycine and Serine in PARP-1. nih.gov

One Aromatic Ring (AR): This feature corresponds to the fused benzene (B151609) ring of the isoquinoline core. This aromatic system often engages in π-π stacking interactions with aromatic amino acid residues like Tyrosine within the target's binding pocket. nih.gov

One Hydrophobic Feature (HY): A hydrophobic region is often included in the model to account for van der Waals and hydrophobic interactions that contribute to binding affinity.

In the specific case of 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- , its structural components align well with this general pharmacophore model. The two carbonyl groups fulfill the requirements for the two HBA features. The fused benzene ring serves as the aromatic ring feature. The N-methyl group can contribute to the hydrophobic feature or influence the electronic properties and conformation of the dione ring. Furthermore, the 7-methoxy group can modulate the electronic landscape of the aromatic ring and potentially form additional interactions with the target protein, refining the molecule's fit and affinity.

Computational studies, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), have been used to create predictive models for isoquinolinedione derivatives. plos.org These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity, further guiding the design of new, more potent inhibitors. plos.org

The table below summarizes the key features of a representative pharmacophore model developed for the isoquinolinedione scaffold.

Table 1: Representative Pharmacophoric Features for the Isoquinolinedione Scaffold

| Feature ID | Feature Type | Corresponding Moiety on 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione | Potential Interaction Type |

|---|---|---|---|

| HBA1 | Hydrogen Bond Acceptor | Carbonyl Oxygen at C1 | Hydrogen Bonding |

| HBA2 | Hydrogen Bond Acceptor | Carbonyl Oxygen at C3 | Hydrogen Bonding |

| AR1 | Aromatic Ring | Fused Benzene Ring | π-π Stacking |

This structured computational insight allows for the rational design and virtual screening of novel compounds based on the 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- scaffold for various therapeutic applications. nih.govfigshare.com

Future Research Directions and Translational Potential Pre Clinical Focus

Development of Novel Isoquinolinedione Derivatives for Targeted Therapies

The isoquinoline (B145761) alkaloid family, to which the isoquinolinedione scaffold belongs, is known for a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com The core structure of 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- presents multiple sites for chemical modification, offering a fertile ground for the creation of a diverse library of derivatives. Future research will focus on the systematic modification of this scaffold to develop compounds for targeted therapies.

Key areas for derivatization include:

Modification of the N-methyl group: Replacing the methyl group with larger alkyl or aryl substituents can influence the compound's steric and electronic properties, potentially altering its binding affinity and selectivity for specific biological targets.

Alteration of the methoxy (B1213986) group: The methoxy group at the 7-position can be demethylated to a hydroxyl group or replaced with other alkoxy groups or halogens. These changes can impact the molecule's lipophilicity, solubility, and ability to form hydrogen bonds, which are critical for drug-target interactions.

Substitution on the aromatic ring: Introducing various functional groups onto the benzene (B151609) ring of the isoquinolinedione core can further modulate the compound's biological activity.

By creating and screening these new derivatives, researchers can identify lead compounds with high potency against specific disease targets, such as protein kinases or other enzymes implicated in cancer and other pathologies. mdpi.com

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

While traditional organic synthesis methods can produce 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl-, there is a growing need for more efficient, cost-effective, and environmentally friendly synthetic routes. Recent advancements in synthetic chemistry have highlighted several promising approaches for the synthesis of the broader isoquinoline-1,3(2H,4H)-dione class. rsc.org

Future research in this area should focus on:

Radical Cascade Reactions: Utilizing radical chemistry offers alternative pathways for the construction of complex heterocyclic systems like isoquinolinediones under mild conditions. rsc.org

Green Chemistry Approaches: The exploration of solvent-free reaction conditions or the use of greener, more sustainable solvents can reduce the environmental impact of the synthesis. rsc.org

Optimizing the synthesis of the parent compound and its derivatives is crucial for enabling large-scale production for further pre-clinical testing and potential future development.

Advanced Mechanistic Studies on Identified Biological Activities

Preliminary evidence suggests that derivatives of the isoquinolinedione scaffold may possess valuable biological activities, such as anti-tumor properties. However, the specific molecular mechanisms underlying these activities are largely unknown. A critical future direction is to conduct in-depth mechanistic studies to elucidate how these compounds exert their effects at the cellular and molecular levels.

These studies would involve a range of advanced techniques, including:

Target Identification: Utilizing methods like affinity chromatography and proteomics to identify the specific protein or nucleic acid targets with which the isoquinolinedione derivatives interact.

Biochemical and Cellular Assays: Quantifying the effect of the compounds on the function of their identified targets and their subsequent impact on cellular processes like cell proliferation, apoptosis, and signal transduction. promega.com

Structural Biology: Using techniques such as X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the precise mode of interaction.

A thorough understanding of the mechanism of action is essential for rational drug design and for predicting potential efficacy and off-target effects.

Scaffold Optimization for Selectivity and Potency

Once a promising biological activity and a molecular target have been identified, the next step is to optimize the isoquinolinedione scaffold to enhance its potency and selectivity. Potency refers to the concentration of the compound required to produce a desired biological effect, while selectivity is its ability to interact with the intended target without affecting other, unrelated proteins. promega.com High selectivity is crucial for minimizing side effects.

Scaffold optimization strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related compounds and systematically evaluating how changes in their chemical structure affect their biological activity. This data helps to build a model of the key chemical features required for optimal potency and selectivity. nih.gov

Computational Modeling: Using computer-aided drug design (CADD) techniques to model the interaction between the isoquinolinedione derivatives and their target. This can help predict which modifications are most likely to improve binding affinity and selectivity, thereby guiding synthetic efforts. nih.gov

Scaffold Hopping: In some cases, the core isoquinolinedione structure itself may be replaced with a different, bioisosteric scaffold that retains the key binding interactions but possesses improved drug-like properties. nih.gov

The table below outlines potential modifications to the 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- scaffold and their hypothetical impact on its properties.

| Modification Site | Example Modification | Potential Impact on Properties |

| N2-Position | Replacement of -CH₃ with longer alkyl chains or cyclic groups | Alter steric bulk, potentially improving target selectivity. |

| C7-Position | Replacement of -OCH₃ with -OH, -F, or -Cl | Modulate solubility, lipophilicity, and hydrogen bonding capacity. |

| Aromatic Ring | Introduction of nitro (-NO₂) or amino (-NH₂) groups | Alter electronic properties and provide new points for further derivatization. |

Opportunities in Chemical Probe Development Utilizing the Isoquinolinedione Scaffold

A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein in cells and organisms. nih.govyoutube.com These probes are essential for basic biological research and for validating new drug targets. promega.comyoutube.com The isoquinolinedione scaffold, with its potential for potent and selective biological activity, represents a promising starting point for the development of novel chemical probes.

Key characteristics of a high-quality chemical probe that would need to be developed from the isoquinolinedione scaffold include:

High Potency: Typically with an IC₅₀ or K_d value of less than 100 nM in biochemical assays. nih.gov

Excellent Selectivity: A greater than 30-fold selectivity against other closely related proteins. promega.comnih.gov

Cellular Activity: The ability to engage the target protein within a cellular context at a concentration typically below 1 µM. nih.gov

Known Mechanism of Action: A clear understanding of how the probe interacts with its target. youtube.com

Developing a chemical probe from the 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- scaffold would involve the optimization strategies discussed in the previous section to achieve high selectivity for a single protein target. Such a tool would be invaluable for the research community to investigate the biological roles of its target protein, potentially uncovering new links between the target and disease states. youtube.com

| Parameter | Desired Characteristic for a Chemical Probe | Reference |

| In Vitro Potency | IC₅₀ or K_d < 100 nM | nih.gov |

| Cellular Potency | EC₅₀ < 1 µM | nih.gov |

| Selectivity | >30-fold against related family members | promega.comnih.gov |

| Target Engagement | Direct evidence of binding to the target in cells | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer: The synthesis typically involves cyclization of substituted benzamide precursors under acidic or reductive conditions. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) can reduce carbonyl intermediates to form the tetrahydroisoquinoline scaffold . Optimization includes adjusting solvent polarity (e.g., dioxane vs. THF), temperature (room temperature to reflux), and stoichiometry of reducing agents. Purification via recrystallization (using ethyl acetate or diethyl ether) or column chromatography (silica gel, chloroform/methanol gradients) improves yield and purity. Reaction monitoring via TLC or LC-MS is critical to identify side products .

Q. How can researchers characterize the molecular structure of 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione using spectroscopic techniques?

- Methodological Answer:

- 1H/13C NMR: Key signals include the methoxy group (δ ~3.7–3.8 ppm for 1H; ~55 ppm for 13C) and the methyl substituent on the isoquinoline ring (δ ~2.5 ppm for 1H; ~20 ppm for 13C). The lactam carbonyl appears at δ ~165–170 ppm in 13C NMR .

- IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear at ~1650–1700 cm⁻¹, while methoxy C-O stretches are observed at ~1250 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 220.0974 for C12H13NO3) .

Q. What purification strategies are recommended for isolating 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione from complex reaction mixtures?

- Methodological Answer:

- Recrystallization: Use solvent pairs like ethanol/water or ethyl acetate/hexane to remove polar impurities.

- Column Chromatography: Employ silica gel with gradient elution (e.g., 5–20% methanol in chloroform) to separate non-polar byproducts.

- Acid-Base Extraction: Utilize the compound’s weak basicity (pKa ~8–9) by dissolving in dilute HCl and precipitating with ammonia .

Advanced Research Questions

Q. What methodologies are employed to evaluate the pharmacological potential of 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione in neurotransmitter systems?

- Methodological Answer:

- In Vitro Assays: Screen for activity against neurotransmitter receptors (e.g., serotonin 5-HT2A, dopamine D2) using radioligand binding assays. IC50 values are determined via competitive displacement curves .

- Functional Studies: Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., CHO cells) to assess G-protein-coupled receptor (GPCR) modulation .

- In Vivo Models: Test behavioral effects (e.g., locomotor activity, anxiety-like behavior) in rodents, followed by post-mortem analysis of brain tissue for metabolite quantification .

Q. How can computational chemistry approaches aid in predicting the reactivity and stability of 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione derivatives?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometries at the B3LYP/6-31G(d) level to assess steric effects of substituents .

- Molecular Dynamics (MD) Simulations: Study solvation effects in aqueous or lipid environments to predict bioavailability.

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs) and prioritize derivatives for synthesis .

Q. What strategies can resolve contradictions in spectral data interpretations for 7-methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione analogs?

- Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with computed spectra (e.g., using ACD/Labs or ChemDraw).

- X-ray Crystallography: Resolve ambiguous stereochemistry or tautomerism by growing single crystals (e.g., via slow evaporation in methanol) .

- Isotopic Labeling: Synthesize deuterated analogs to confirm proton assignments in crowded spectral regions (e.g., aromatic ring protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.